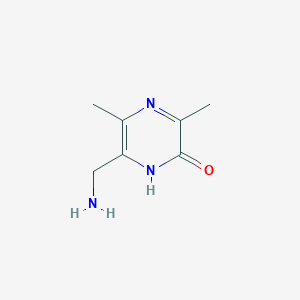

6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one

Description

6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a pyrazine ring substituted with methyl groups at positions 3 and 5, an aminomethyl group at position 6, and a ketone at position 2. Its molecular formula is C₇H₁₁N₃O (molecular weight: 153.18 g/mol). The aminomethyl substituent enhances polarity and hydrogen-bonding capacity, which may improve solubility and target binding compared to non-polar analogs. Structural studies of related compounds, such as 3,5-dimethylpyrazin-2(1H)-one, reveal a monoclinic crystal system (space group P2₁/n) with distinct lattice parameters (a = 4.009 Å, b = 14.59 Å, c = 11.59 Å) , suggesting a planar pyrazine core that could influence intermolecular interactions.

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

6-(aminomethyl)-3,5-dimethyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C7H11N3O/c1-4-6(3-8)10-7(11)5(2)9-4/h3,8H2,1-2H3,(H,10,11) |

InChI Key |

YIRJWNXYKRXGPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=O)C(=N1)C)CN |

Origin of Product |

United States |

Preparation Methods

Direct Aminomethylation of 3,5-Dimethylpyrazin-2(1H)-one

One common approach involves starting from 3,5-dimethylpyrazin-2(1H)-one and introducing the aminomethyl group at the 6-position via electrophilic substitution or nucleophilic substitution reactions.

- Starting material : 3,5-dimethylpyrazin-2(1H)-one

- Aminomethylation reagent : Formaldehyde and ammonia or amine sources under controlled conditions

- Reaction conditions : Mild acidic or basic media to facilitate substitution at the 6-position without ring degradation

- Purification : Column chromatography or recrystallization to isolate the aminomethylated product

This method relies on the reactivity of the pyrazinone ring towards aminomethylation reagents and is often optimized to prevent over-alkylation or side reactions.

Synthesis via Pyrazinone Precursors and Subsequent Functionalization

Another route involves synthesizing a pyrazinone intermediate with suitable leaving groups or reactive handles at the 6-position, followed by substitution with an amine source.

- Step 1 : Synthesis of 6-halogenated-3,5-dimethylpyrazin-2(1H)-one (e.g., 6-chloro derivative)

- Step 2 : Nucleophilic substitution of the halogen with ammonia or an amine to yield the aminomethyl derivative

- Reaction solvents : Polar aprotic solvents such as DMF or DMSO to facilitate nucleophilic substitution

- Temperature : Moderate heating (50–80 °C) to drive substitution

- Work-up : Extraction, washing, and purification via column chromatography

This approach benefits from the well-known reactivity of halogenated heterocycles and allows for selective introduction of the aminomethyl group.

Catalytic Hydrogenation of Nitro or Nitroso Precursors

Though more common for related piperidine derivatives, catalytic hydrogenation can be adapted for pyrazinone derivatives bearing nitro or nitroso groups at the 6-position.

- Precursor : 6-nitroso or 6-nitro-3,5-dimethylpyrazin-2(1H)-one

- Catalyst : Palladium on carbon (Pd/C) partially poisoned with iron salts (Fe(II) sulfate) to control activity and selectivity

- Hydrogen pressure : 2–25 bar

- Temperature : 30–50 °C

- Solvent : Aqueous or organic solvents depending on solubility

- Outcome : Reduction of nitroso/nitro group to aminomethyl functionality with >99% conversion reported in related systems

This method is adapted from similar catalytic hydrogenations used in preparing amino-substituted heterocycles and offers high selectivity and yield.

Detailed Data Table of Preparation Conditions

| Method | Starting Material | Reagents/Conditions | Catalyst/ Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct Aminomethylation | 3,5-dimethylpyrazin-2(1H)-one | Formaldehyde + NH3, acidic/basic medium | Aqueous or organic solvent | Ambient to 50 | Atmospheric | Moderate | Risk of over-alkylation |

| Halogenated Intermediate Route | 6-chloro-3,5-dimethylpyrazin-2(1H)-one | Ammonia or amine nucleophile, DMF or DMSO | None or base catalyst | 50–80 | Atmospheric | High | Selective substitution possible |

| Catalytic Hydrogenation | 6-nitroso-3,5-dimethylpyrazin-2(1H)-one | H2 gas, Pd/C catalyst partially poisoned with Fe(II) sulfate | Aqueous or organic solvent | 30–50 | 2–25 | >99 | High conversion, sensitive catalyst |

Research Findings and Optimization

- Catalyst Poisoning : The partial poisoning of palladium catalysts with iron salts (e.g., Fe(II) sulfate) improves selectivity and prevents over-reduction or side reactions during hydrogenation.

- Solvent Effects : Use of aqueous solvents with surfactants enhances catalyst dispersion and reaction rate in hydrogenation processes.

- Temperature and Pressure : Moderate temperatures (30–50 °C) and hydrogen pressures (2–25 bar) balance reaction kinetics and catalyst stability, yielding near-complete conversion.

- Purification : Post-reaction purification typically involves filtration to remove catalyst, followed by extraction and chromatographic techniques to isolate the pure aminomethyl pyrazinone derivative.

- Alternative Routes : Nucleophilic substitution on halogenated pyrazinones offers a robust alternative with high yields and fewer side products, particularly when using polar aprotic solvents and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the pyrazinone ring can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), alcohols (from reduction), and various substituted pyrazinones (from substitution).

Scientific Research Applications

6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and bioactivity differences between 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one and analogous pyrazine derivatives:

Key Structural and Functional Insights

Substituent Effects on Polarity and Bioactivity: The aminomethyl group in 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one increases polarity compared to halogenated analogs like 3,5-Dibromo-6-methylpyrazin-2-amine. This may enhance aqueous solubility and receptor binding, critical for drug delivery . Halogenated derivatives (e.g., bromo-substituted compounds) exhibit higher molecular weights and lipophilicity, which could improve membrane permeability but reduce solubility .

Synthetic Routes: The synthesis of 3,5-dimethylpyrazin-2(1H)-one involves condensation of l-alaninamide hydrochloride with diketones, followed by crystallization from ethyl acetate . Introducing the aminomethyl group likely requires additional steps, such as reductive amination or protection/deprotection strategies. Brominated analogs are synthesized via electrophilic substitution or halogenation of preformed pyrazinones .

The Streptomyces-derived compound BC 01_C2, though structurally distinct, demonstrates moderate antifungal activity (MIC: 50–125 μg/ml), highlighting the importance of substituent diversity in bioactivity .

Biological Activity

6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one is a pyrazine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological activities, and research findings related to this compound.

Chemical Structure

The structure of 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one can be represented as follows:

Synthesis

The synthesis of 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Pyrazine Ring : Utilizing appropriate reagents to form the pyrazine core.

- Aminomethylation : Introducing the aminomethyl group at the 6-position through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest it may serve as a lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays using human cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer) showed that it inhibits cell proliferation effectively.

- IC50 Values :

- K562: 15 µM

- MCF-7: 25 µM

These findings suggest that 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms.

Anti-inflammatory Effects

In animal models of inflammation, this compound has shown promising results in reducing edema and inflammatory markers. The efficacy is comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential use in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in Microbial Drug Resistance demonstrated that derivatives of pyrazine compounds, including 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one, exhibited synergistic effects when combined with existing antibiotics, enhancing their overall efficacy against resistant bacterial strains .

Cancer Cell Line Studies

In a comparative study involving various pyrazine derivatives, 6-(Aminomethyl)-3,5-dimethylpyrazin-2(1H)-one was found to have superior activity against K562 cells compared to other tested compounds. This suggests a specific mechanism of action that warrants further investigation into its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.